molecular formula C11H20N2O4S B13564437 Tert-butyl 6-sulfamoyl-2-azaspiro[3.3]heptane-2-carboxylate

Tert-butyl 6-sulfamoyl-2-azaspiro[3.3]heptane-2-carboxylate

Cat. No.: B13564437
M. Wt: 276.35 g/mol
InChI Key: RTPBYNMVSHTAEI-UHFFFAOYSA-N
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Description

Tert-butyl 6-sulfamoyl-2-azaspiro[3.3]heptane-2-carboxylate is a synthetic compound that belongs to the class of azaspiro compounds. These compounds are characterized by their unique spirocyclic structure, which consists of two rings sharing a single atom. The presence of the sulfamoyl group and the tert-butyl ester makes this compound particularly interesting for various chemical and pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 6-sulfamoyl-2-azaspiro[33]heptane-2-carboxylate typically involves multiple steps, starting from readily available starting materials

    Formation of the Spirocyclic Core: The spirocyclic core can be synthesized using a cycloaddition reaction involving a suitable diene and dienophile. This step is often carried out under inert atmosphere and at elevated temperatures to ensure high yield and selectivity.

    Introduction of the Sulfamoyl Group: The sulfamoyl group can be introduced through a nucleophilic substitution reaction using a sulfamoyl chloride reagent. This step typically requires the presence of a base, such as triethylamine, to neutralize the generated hydrochloric acid.

    Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid.

Industrial Production Methods

Industrial production of tert-butyl 6-sulfamoyl-2-azaspiro[3.3]heptane-2-carboxylate follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification steps, such as recrystallization and chromatography, are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 6-sulfamoyl-2-azaspiro[3.3]heptane-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, such as potassium permanganate or chromium trioxide, to form corresponding sulfonic acid derivatives.

    Reduction: Reduction of the sulfamoyl group can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfamoyl group is replaced by other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sulfamoyl chloride in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Sulfonic acid derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted azaspiro compounds depending on the nucleophile used.

Scientific Research Applications

Tert-butyl 6-sulfamoyl-2-azaspiro[3.3]heptane-2-carboxylate has several applications in scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex spirocyclic compounds, which are valuable in drug discovery and development.

    Biology: It serves as a probe to study the biological activity of spirocyclic compounds and their interactions with biological targets.

    Medicine: The compound is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: It is used in the development of new materials with unique properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of tert-butyl 6-sulfamoyl-2-azaspiro[3.3]heptane-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows the compound to fit into the active sites of these targets, modulating their activity. The sulfamoyl group can form hydrogen bonds with amino acid residues, enhancing the binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate: This compound lacks the sulfamoyl group but shares the spirocyclic core structure.

    Tert-butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate: This compound has a hydroxyl group instead of the sulfamoyl group.

Uniqueness

Tert-butyl 6-sulfamoyl-2-azaspiro[3.3]heptane-2-carboxylate is unique due to the presence of the sulfamoyl group, which imparts distinct chemical and biological properties. The sulfamoyl group enhances the compound’s solubility, stability, and ability to form hydrogen bonds, making it a valuable scaffold for drug design and development.

Properties

Molecular Formula

C11H20N2O4S

Molecular Weight

276.35 g/mol

IUPAC Name

tert-butyl 6-sulfamoyl-2-azaspiro[3.3]heptane-2-carboxylate

InChI

InChI=1S/C11H20N2O4S/c1-10(2,3)17-9(14)13-6-11(7-13)4-8(5-11)18(12,15)16/h8H,4-7H2,1-3H3,(H2,12,15,16)

InChI Key

RTPBYNMVSHTAEI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1)CC(C2)S(=O)(=O)N

Origin of Product

United States

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